Product packaging for Ser-Leu(Cat. No.:CAS No. 6665-16-3)

Ser-Leu

Cat. No.: B3277826
CAS No.: 6665-16-3
M. Wt: 218.25 g/mol
InChI Key: NFDYGNFETJVMSE-BQBZGAKWSA-N
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Description

Significance of Dipeptides in Biological and Chemical Systems

Dipeptides hold significant importance in both biological and chemical systems. In biological contexts, they serve as fundamental building blocks for larger peptides and proteins. numberanalytics.combachem.com They can also possess distinct biological activities themselves and are involved in various physiological processes, including nutrient absorption and cell signaling. numberanalytics.combachem.com Some dipeptides have been studied for potential antioxidant, anti-inflammatory, or immune-modulating effects. numberanalytics.comontosight.ai The absorption of dipeptides by the body can be more efficient than that of individual amino acids, highlighting their potential as valuable nutrients or delivery systems. ontosight.ai

Chemically, dipeptides are valuable models for studying peptide synthesis and modification techniques. smolecule.com Their relative simplicity compared to larger peptides allows for detailed investigation of peptide bond formation, stability, and reactivity. The synthesis of dipeptides played a crucial role in the early understanding of protein structure. numberanalytics.com Dipeptides can also be utilized in synthetic organic chemistry as catalysts or chiral auxiliaries. nih.gov

Historical Context of Ser-Leu within Peptide Science Research

The study of peptides, including dipeptides, has a history dating back to the early 20th century, coinciding with the initial efforts to understand protein structure. numberanalytics.com Early research in peptide chemistry, notably the work of Emil Fischer, was instrumental in the synthesis of dipeptides and the elucidation of protein structure. numberanalytics.com While specific historical research focused solely on this compound is less extensively documented in broad historical overviews, the dipeptide would have been implicitly included in studies investigating the properties and synthesis of various dipeptides composed of standard amino acids.

Research into the hydrolysis of peptide bonds in proteins and smaller peptides in the mid-20th century provided insights into the relative stability of different peptide linkages. Studies involving partial hydrolysis of proteins like lysozyme (B549824) aimed to determine amino acid sequences and the lability of specific peptide bonds, including those potentially involving serine and leucine (B10760876) residues. oregonstate.edu These early investigations into peptide bond stability and protein sequencing laid foundational knowledge that would later support more targeted research on specific dipeptides like this compound.

Current Research Paradigms and Scientific Importance of this compound

Current academic research involving this compound spans several paradigms, reflecting its diverse potential roles and properties. One area of focus is its identification and role as a metabolite. This compound is recognized as a dipeptide metabolite formed from L-serine and L-leucine residues. nih.govhmdb.ca It has been detected in various biological samples, including certain foods and human urine. hmdb.caacs.org Its presence in human urine and its differential abundance in certain conditions, such as tuberculosis, suggest its potential as a biomarker for disease states or treatment response. acs.orgnih.gov

Another significant research paradigm involves the investigation of protein-metabolite interactions where this compound acts as a ligand. Recent studies, particularly in model organisms like Saccharomyces cerevisiae (yeast), have demonstrated that the this compound dipeptide can regulate the activity of specific enzymes, such as phosphoglycerate kinase (Pgk1), a key enzyme in glycolysis. nih.govresearchgate.net This research highlights a potential role for this compound as a metabolic regulator, bridging protein degradation and central metabolism. nih.govresearchgate.net

Furthermore, this compound's structure has served as a basis for the design of dipeptide mimetics in the development of potential therapeutic agents. For instance, oxazole- and imidazole-based mimetics have been designed to replace the this compound sequence in peptidic inhibitors of MHC class II DR molecules, which are relevant to autoimmune diseases like rheumatoid arthritis. tandfonline.com This indicates the scientific importance of the this compound structural motif in medicinal chemistry research.

Research also explores the synthesis and properties of peptides containing the this compound sequence. Studies on tetrapeptides including this compound have investigated their antioxidant properties, demonstrating the continued interest in the biological activities of peptides containing this dipeptide sequence. knepublishing.comresearchgate.net

Scope and Objectives of this compound Academic Inquiry

The academic inquiry into this compound is broad, encompassing its fundamental chemical and physical properties, its biological roles as a metabolite and potential signaling molecule, and its application in the design of novel compounds. The scope includes:

Metabolomic Studies: Identifying and quantifying this compound in various biological systems and correlating its levels with physiological or pathological states. hmdb.caacs.org

Protein-Metabolite Interaction Studies: Elucidating the specific proteins that interact with this compound and the functional consequences of these interactions, such as enzyme regulation. nih.govresearchgate.net

Structural Biology and Biophysics: Investigating the conformation and dynamics of this compound and peptides containing this sequence, and how these relate to function.

Synthetic Chemistry: Developing efficient methods for synthesizing this compound and this compound-containing peptides or mimetics for research purposes. knepublishing.comresearchgate.net

Biomarker Discovery: Exploring the potential of this compound or its derivatives as indicators of disease or treatment efficacy. acs.org

The primary objectives of this academic inquiry are to deepen the understanding of this compound's intrinsic properties, uncover its roles in biological pathways, and explore its potential utility in various scientific and biomedical applications, strictly within the realm of research and discovery.

Detailed Research Findings (Examples):

Research in Saccharomyces cerevisiae has provided detailed findings regarding the interaction of this compound with phosphoglycerate kinase (Pgk1). Using techniques like microscale thermophoresis, the direct interaction between Pgk1 and this compound has been validated, with a determined dissociation constant (Kd) of 416 µM. nih.govresearchgate.net Further studies revealed that this compound binding increases the activity of Pgk1. nih.govresearchgate.net Notably, this compound was shown to lower the Kd of ATP binding to Pgk1 by 40-fold, effectively increasing the enzyme's affinity for ATP. nih.gov This suggests an allosteric regulatory mechanism where this compound binding enhances Pgk1 activity by promoting ATP binding. nih.gov The this compound interactome in yeast has been shown to include numerous proteins involved in protein and amino acid metabolism, chaperones, proteasomal subunits, and metabolic enzymes. nih.govresearchgate.net

In the context of biomarker research, studies have characterized a human urine metabolite as a seryl-leucine core 1 O-glycosylated peptide (SLC1G). acs.orgnih.gov This metabolite showed a significant increase in abundance in individuals with active tuberculosis compared to healthy controls. acs.org Furthermore, differential decreases in SLC1G levels were observed during successful TB treatment versus treatment failure, indicating its potential as a biomarker for treatment response. acs.org The structure of the dipeptide core was confirmed as seryl-leucine through comparison with synthetic peptide standards using mass spectrometry. nih.gov

Data Table:

Compound NamePubChem CIDMolecular FormulaMolecular Weight ( g/mol )
L-Seryl-L-Leucine7015695C₉H₁₈N₂O₄218.25 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O4 B3277826 Ser-Leu CAS No. 6665-16-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-5(2)3-7(9(14)15)11-8(13)6(10)4-12/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDYGNFETJVMSE-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Serylleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029043
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6665-16-3
Record name Serylleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6665-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Serylleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029043
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies for L Seryl L Leucine and Its Derivatives

Solid-Phase Peptide Synthesis (SPPS) Strategies for Ser-Leu Incorporating Constructs

SPPS is a widely used method for peptide synthesis, involving the sequential addition of amino acids to a growing peptide chain anchored to an insoluble solid support or resin. ontosight.ai This method simplifies purification steps, as excess reagents and by-products can be washed away from the resin-bound peptide. core.ac.uk

Fmoc/tBu Chemistry in this compound Synthesis

Fmoc/tBu chemistry is the most common orthogonal protection scheme used in modern SPPS. iris-biotech.de In this strategy, the α-amino group of each incoming amino acid is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while acid-labile protecting groups, such as the tert-butyl (tBu) group, are used for the side chains of amino acids like serine. iris-biotech.de The peptide chain is typically elongated from the C-terminus to the N-terminus. core.ac.uk

For the synthesis of a peptide containing the this compound sequence using Fmoc/tBu chemistry, the process would involve coupling the protected leucine (B10760876) to the resin, followed by Fmoc deprotection, and then coupling the protected serine. The hydroxyl group of serine requires protection during SPPS to prevent unwanted side reactions like O-acylation or O-N migration. acs.org The tBu group is commonly used for serine side-chain protection in Fmoc chemistry. iris-biotech.depeptide.com

Some studies have successfully synthesized peptides containing the this compound sequence using Fmoc chemistry on a solid support. For example, the tetrapeptide this compound-Tyr-Ala has been synthesized using SPPS with Fmoc group protection and a 2-chlorotrityl chloride resin. core.ac.ukknepublishing.comresearchgate.net Another example involves the use of a pseudoproline dipeptide building block, Fmoc-Leu-Ser[psi(Me,Mepro)]-OH, which incorporates the Leu-Ser sequence and is designed to overcome aggregation issues often encountered in SPPS. sigmaaldrich.comsigmaaldrich.compeptide.comiris-biotech.de This pseudoproline derivative consists of a dipeptide where the serine residue is reversibly protected as a proline-like oxazolidine (B1195125), allowing for the addition of two residues in a single coupling step. sigmaaldrich.com

Protective Group Selection and Deprotection Protocols

The selection of appropriate protecting groups is crucial in peptide synthesis to prevent unwanted reactions involving the α-amino group and reactive side chains. iris-biotech.deamericanpeptidesociety.org Orthogonal protecting group strategies, where different protecting groups are removed under distinct conditions, are essential for selective deprotection during synthesis. iris-biotech.de

In Fmoc/tBu SPPS, the Fmoc group on the α-amino group is removed using a base, typically piperidine (B6355638). iris-biotech.de The tBu group, commonly used for the hydroxyl side chain of serine, is acid-labile and is usually removed concurrently with the cleavage of the peptide from the resin using trifluoroacetic acid (TFA). iris-biotech.degoogle.com Other side-chain protecting groups for serine in Fmoc chemistry include the trityl (Trt) ether, which can be removed under milder acidic conditions than tBu, allowing for selective deprotection on-resin for further modifications. iris-biotech.depeptide.compeptide.com

For leucine, which has a non-polar, hydrophobic side chain, side-chain protection is generally not required in standard peptide synthesis. americanpeptidesociety.org

Deprotection protocols must be carefully optimized to ensure complete removal of protecting groups while minimizing side reactions. For Fmoc removal, piperidine concentration and reaction time are critical parameters. iris-biotech.de For acid-labile side-chain protecting groups and resin cleavage, the concentration of TFA, reaction time, and the presence of scavengers to quench reactive carbocations are important considerations. iris-biotech.de

Coupling Reagents and Reaction Optimization

Peptide bond formation in SPPS involves the coupling of the activated carboxyl group of one amino acid to the free amino group of the resin-bound peptide chain. knepublishing.com Various coupling reagents are used to activate the carboxyl group and facilitate amide bond formation. wpmucdn.com

Common coupling reagents used in SPPS include carbodiimides like N,N'-Diisopropylcarbodiimide (DIC) and N,N'-Dicyclohexylcarbodiimide (DCC), often used in combination with additives like Hydroxybenzotriazole (HOBt) or Hydroxyazabenzotriazole (HOAt) to suppress racemization and improve coupling efficiency. core.ac.ukknepublishing.comresearchgate.netwpmucdn.comsmolecule.comsmolecule.com Uronium and phosphonium (B103445) reagents, such as HBTU, HATU, PyBOP, and TBTU, are also widely employed for their effectiveness in promoting rapid and efficient coupling. core.ac.ukknepublishing.comresearchgate.netwpmucdn.comsmolecule.comsmolecule.comnih.govrsc.org

Solution-Phase Peptide Synthesis Approaches for this compound

Solution-phase peptide synthesis, also known as liquid-phase synthesis, involves carrying out peptide coupling and deprotection steps in homogeneous solution. smolecule.comresearchgate.net This classical method can be advantageous for the synthesis of shorter peptides or for the preparation of protected peptide fragments for segment condensation. researchgate.netthieme-connect.de

Segment Condensation Techniques

Segment condensation is a strategy in solution-phase peptide synthesis where pre-synthesized and protected peptide fragments are coupled together to form a larger peptide chain. nih.govthieme-connect.de This approach can be particularly useful for the synthesis of longer peptides that may be difficult to synthesize by stepwise elongation in solution due to solubility issues. thieme-connect.de

While direct examples of this compound synthesis specifically by segment condensation were not prominently found, the principle involves coupling a protected serine fragment with a protected leucine fragment, or a fragment containing serine with a fragment containing leucine. nih.govthieme-connect.de This requires careful selection of orthogonal protecting groups for both the N- and C-termini of the fragments, as well as for any reactive side chains. thieme-connect.de Coupling reagents similar to those used in SPPS can be employed for segment condensation in solution. nih.govrsc.org

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis combines chemical and enzymatic methods for peptide production. smolecule.comthieme-connect.de Enzymatic peptide synthesis utilizes the catalytic activity of enzymes, such as proteases, to form peptide bonds. smolecule.comthieme-connect.de Enzymes can offer advantages such as high stereo- and regioselectivity, potentially eliminating the need for side-chain protection and minimizing racemization. thieme-connect.de

Advanced Ligation Strategies Involving this compound Moieties

The synthesis of peptides and proteins often relies on joining smaller peptide fragments through chemoselective ligation strategies. While Native Chemical Ligation (NCL) is a widely used technique, it typically requires a cysteine residue at the ligation site. Serine and leucine residues, being more abundant in natural proteins than cysteine, necessitate alternative or extended ligation methods for the synthesis of sequences containing this compound junctions.

Native Chemical Ligation (NCL) and its Extensions

Native Chemical Ligation (NCL) involves the reaction between a peptide segment with a C-terminal thioester and another peptide with an N-terminal cysteine, resulting in a native amide bond at the ligation site. mdpi.comillinois.eduethz.ch While the canonical NCL requires cysteine, extensions and alternative strategies have been developed to allow ligation at non-cysteine sites, including those involving serine and leucine.

One such extension is Serine/Threonine Ligation (STL). rsc.orgrsc.orgresearchgate.netnih.gov Developed by Li and coworkers, STL enables the ligation of unprotected peptide fragments where one fragment has an N-terminal serine or threonine and the other has a C-terminal salicylaldehyde (B1680747) ester. rsc.orgrsc.orgresearchgate.netnih.gov This reaction proceeds through the formation of an oxazolidine intermediate, followed by an O-to-N acyl transfer and subsequent hydrolysis to yield a native peptide bond at the Xaa-Ser/Thr junction. rsc.orgrsc.orgnih.gov This strategy has been successfully applied to the synthesis of various peptides and proteins. researchgate.netnih.gov

While direct NCL at a this compound junction in the absence of specific modifications or auxiliary groups is not a standard application of canonical NCL, research into expanding the scope of ligation methods continues. Modified amino acids or auxiliaries can be employed to facilitate ligation at sites that are not naturally amenable to NCL. For instance, the use of β-selenoleucine and photodeselenization chemistry has been reported to enable ligation at this compound junctions. rsc.org

Stereochemical Control and Enantiopure Synthesis Considerations

The stereochemistry of amino acids is critical for the proper folding and function of peptides and proteins. nih.gov Natural proteins are composed almost exclusively of L-amino acids, making the synthesis of enantiopure peptides, including those containing the this compound sequence, essential. nih.gov

Stereochemical control in peptide synthesis, particularly for dipeptides like this compound, involves ensuring that the correct enantiomers of serine (L-serine) and leucine (L-leucine) are coupled without racemization. Racemization, the conversion of a chiral center to a racemic mixture, can occur during peptide bond formation, especially under basic conditions or with certain coupling reagents. thaiscience.info

Strategies to achieve enantiopure synthesis of peptides containing this compound include the use of protected amino acid building blocks in solid-phase peptide synthesis (SPPS) or solution-phase synthesis. Fmoc-based SPPS is a common method that utilizes protecting groups to prevent unwanted side reactions and minimize racemization during coupling cycles. researchgate.netthaiscience.inforsc.org For instance, Fmoc-Leu-Ser(psiMe,Mepro)-OH is a commercially available building block used in Fmoc solid-phase peptide synthesis. sigmaaldrich.com

Enantioselective synthetic methods are also being developed to produce pure enantiomers directly. libretexts.org These methods can involve chiral pool synthesis using enantiopure starting materials like amino acids, resolution of racemic mixtures, or asymmetric synthesis employing chiral auxiliaries or enantioselective catalysts. libretexts.orgethz.chwikipedia.org While these methods are often applied to the synthesis of individual amino acids or more complex molecules, the principles of stereochemical control are fundamental to the synthesis of enantiopure peptides like L-Seryl-L-Leucine. libretexts.orgethz.ch Enzymatic synthesis offers a sustainable and efficient alternative for producing enantiopure amino acids. nih.govresearchgate.net

Ensuring enantiomeric fidelity during synthesis is paramount, as the presence of D-amino acids can significantly impact the biological activity and structural properties of peptides. nih.govacs.org Analytical techniques such as HPLC are used to assess the purity and stereochemical integrity of synthesized peptides. rsc.org

Biosynthesis, Degradation, and Metabolic Pathways of L Seryl L Leucine

Endogenous Formation and Occurrence of Ser-Leu as a Metabolite

The dipeptide L-Seryl-L-Leucine (this compound) is recognized as an endogenously formed metabolite, arising from the breakdown of proteins. Its presence has been identified in various organisms, highlighting its role in metabolic processes. In a global analysis of protein-metabolite interactions in Saccharomyces cerevisiae (baker's yeast), this compound was one of 36 proteogenic dipeptides found to co-elute with proteins, confirming its status as a naturally occurring intracellular metabolite. nih.gov

Further studies analyzing dipeptide patterns across different tissues in mice have revealed that serine-containing dipeptides are found in high concentrations within skeletal muscle. mdpi.com While this study did not single out this compound, it points to the importance of serine-based dipeptides in tissues with high metabolic activity and protein turnover. mdpi.com The accumulation of such dipeptides is linked to the vast pool of free amino acids generated by skeletal muscle, which serves as a major reservoir for protein and amino acid metabolism. mdpi.com

Enzymatic Pathways Governing this compound Hydrolysis and Anabolism

The balance of this compound within a cell is maintained by the enzymatic processes of anabolism (synthesis) and catabolism (hydrolysis). The peptide bond linking the serine and leucine (B10760876) residues is the target of specific enzymes that either form it during protein synthesis or break it during protein degradation.

Role of Peptidases and Proteases in this compound Processing

The breakdown, or hydrolysis, of peptides and proteins is carried out by a broad class of enzymes known as peptidases or proteases. nih.gov These enzymes cleave the peptide bonds between amino acids. nih.gov Serine proteases, for instance, are a major group of enzymes that utilize a serine residue in their active site to perform this catalytic function. esrf.fr

While enzymes that exclusively target the this compound bond are not commonly characterized, various proteases process protein sequences containing this dipeptide. The specificity of a protease is determined by the amino acid residues surrounding the cleavage site. nih.gov For example, bovine pepsin has been shown to hydrolyze a synthetic hexapeptide containing a Leu-Ser sequence, demonstrating the susceptibility of this linkage to digestive proteases. nih.gov

The processing of this compound as a dipeptide is also a key function of intracellular peptidases. Once proteins are broken down into smaller peptides by the proteasome, these peptides, including this compound, are further hydrolyzed into free amino acids by various cellular peptidases. These amino acids can then be reused for new protein synthesis or other metabolic pathways.

Identification of Specific Cleavage Sites Involving this compound Sequences

Research has identified specific instances where proteases cleave proteins at or adjacent to a this compound sequence. A notable example involves the sterol-regulated protease Site-1 Protease (S1P), which is crucial for cholesterol homeostasis. This protease was found to cleave the sterol regulatory element-binding protein-2 (SREBP-2) precisely at the Leu-Ser bond. nih.gov This cleavage event, occurring within the lumen of the endoplasmic reticulum, is a critical step in activating SREBP-2, which then travels to the nucleus to regulate genes involved in cholesterol and fatty acid synthesis. nih.gov

This specific cleavage highlights how the this compound sequence, in the context of a larger polypeptide chain, can serve as a recognition and cleavage site for highly specific proteases, initiating important cellular signaling cascades.

ProteinProteaseSequence ContextCleavage SiteBiological Significance
Sterol Regulatory Element-Binding Protein-2 (SREBP-2)Sterol-Regulated Protease (S1P)Arg-X-X-Leu↓SerBetween Leucine and Serine (Leu-Ser)Activation of transcription factor for cholesterol synthesis. nih.gov
Synthetic Chromophoric HexapeptideBovine Pepsin ALeu-Ser-Phe(NO2)-Nle-Ala-Leu-OMeNot specified, but hydrolysis occursDemonstrates susceptibility of Leu-Ser containing peptides to digestive enzymes. nih.gov

Metabolic Flux and Cellular Homeostasis Regulation by this compound

Beyond its role as a simple building block, the this compound dipeptide has been identified as a direct metabolic regulator that can influence cellular energy pathways and homeostasis. nih.gov In Saccharomyces cerevisiae, this compound was found to bind to numerous proteins, including metabolic enzymes, and directly modulate their activity. nih.gov

A key finding was that this compound binding increases the activity of phosphoglycerate kinase (Pgk1), a critical enzyme in the glycolysis pathway. nih.gov This interaction demonstrates that a dipeptide, resulting from protein degradation, can act as a signaling molecule that provides feedback to central carbon metabolism. Supplementing yeast cells with this compound led to significant, acute changes in their metabolism, including:

Upregulation of purine (B94841) metabolism : An increase in the de novo synthesis of 5'-GMP and an accumulation of adenine (B156593) were observed. nih.gov

Alterations in sphingolipid metabolism : Levels of key intermediates such as sphingosine (B13886) were elevated. nih.gov

Increased cofactor synthesis : The de novo synthesis of NADP+ and FAD+ was enhanced. nih.gov

These findings establish this compound as a metabolic regulator at the intersection of protein degradation and central metabolism, capable of influencing metabolic flux and helping to maintain cellular homeostasis. nih.gov The presence of the dipeptide can signal the state of protein turnover to core metabolic pathways, allowing the cell to adjust its energy production and biosynthetic activities accordingly.

Metabolic PathwayEffect of this compoundSpecific Metabolites Affected
GlycolysisIncreases activity of Phosphoglycerate Kinase (Pgk1)Not specified
Purine MetabolismUpregulation of de novo synthesis5'-GMP, 3'-AMP, Adenine nih.gov
Sphingolipid MetabolismIncreased levels of intermediatesSphingosine, Hydroxypalmitic acid nih.gov
Cofactor SynthesisElevated de novo synthesisNADP+, FAD+ nih.gov

This compound in the Context of Amino Acid Misincorporation and Genetic Code Swapping

The relationship between serine and leucine extends into the fundamental processes of protein synthesis, where errors can lead to the misincorporation of one for the other, and where, in some organisms, the genetic code itself has been altered. Translation fidelity relies on the precise charging of transfer RNAs (tRNAs) with their correct amino acid by aminoacyl-tRNA synthetases (AARSs). nih.gov

Mechanisms of Ser/Leu-Swapped Genetic Code

The swapping of serine and leucine in the genetic code can occur through several mechanisms, ranging from natural evolutionary divergence to artificial cellular engineering.

One of the most striking examples of a natural genetic code alteration involves the fungal pathogen Candida albicans. In this and related species, the universal leucine codon CUG is predominantly translated as serine. esrf.fr This change is the result of a mutation in the anticodon loop of a serine-tRNA, allowing it to recognize the CUG codon. Critically, this altered tRNA is recognized by both the seryl-tRNA synthetase (SerRS) and, to a lesser extent, the leucyl-tRNA synthetase (LeuRS). esrf.fr This results in an ambiguous decoding of the CUG codon, where serine is incorporated about 97% of the time and leucine is incorporated 3% of the time, leading to a proteome with built-in variation. esrf.fr

Mistranslation can also occur through the misacylation of tRNAs. This happens when an AARS enzyme mistakenly attaches a non-cognate amino acid to a tRNA. For example, Lysyl-tRNA synthetase has been shown to be capable of misacylating tRNA(Lys) with several other amino acids, including both serine and leucine, albeit inefficiently. nih.govacs.org This lack of perfect selectivity means that under certain cellular conditions, non-cognate amino acids can be incorporated into growing polypeptide chains.

Scientists have also harnessed this concept to engineer organisms with a "swapped genetic code" as a form of biocontainment. Researchers have created strains of E. coli where natural serine codons (TCA and TCG) are reassigned to code for leucine. nih.gov This is achieved by deleting the natural serine tRNAs for these codons and introducing engineered tRNAs that recognize the serine codons but are charged with leucine. nih.govbohrium.com Such an organism becomes resistant to viruses, as the virus's genetic instructions are "mistranslated" according to the host's new code, leading to non-functional viral proteins. nih.gov

MechanismDescriptionExample
Natural Genetic Code ReassignmentAn evolutionary change where a codon's meaning is altered. A mutated tRNA(Ser) recognizes the CUG codon and is charged by both SerRS and LeuRS.In Candida albicans, the CUG codon is translated as Serine (97%) or Leucine (3%). esrf.fr
tRNA MisacylationAn aminoacyl-tRNA synthetase incorrectly charges a tRNA with a non-cognate amino acid due to imperfect substrate selectivity.Lysyl-tRNA synthetase can mis-charge tRNA(Lys) with Serine or Leucine. nih.govacs.org
Engineered Code SwappingDeliberate genetic modification to reassign a codon from one amino acid to another by altering the cell's tRNA and/or AARS machinery.An E. coli strain engineered to translate serine codons (TCA, TCG) as leucine for viral resistance. nih.gov

Cell-Free Translation Systems for Ser/Leu Swapping

Cell-free translation systems have emerged as powerful platforms for synthetic biology, enabling the precise manipulation of the genetic code in ways that are often challenging within living organisms. One such application is the swapping of amino acid assignments for specific codons, a technique with significant implications for biocontainment and the creation of novel proteins. Research in this area has led to the development of specialized in vitro systems where the codons for serine (Ser) are reassigned to leucine (Leu).

A key motivation for developing Ser/Leu-swapped genetic codes is to create a "genetic firewall". nih.gov This biological containment strategy aims to prevent the transfer of genetic information between genetically modified organisms (GMOs) and natural ecosystems, thereby mitigating potential biohazard risks. nih.gov By reassigning codons, any genetic material that escapes the engineered organism would be nonsensical to natural organisms, as their translational machinery would interpret the codons according to the standard genetic code, leading to the synthesis of non-functional proteins.

Construction and Optimization of Ser/Leu Swapped Systems

The foundation of a Ser/Leu-swapped cell-free system lies in the re-engineering of the translational machinery, particularly the transfer RNAs (tRNAs) that act as the adaptors between mRNA codons and amino acids. In a pioneering study, a Ser/Leu-swapped system was initially constructed using a full set of 21 in vitro transcribed tRNAs to demonstrate the orthogonality of this altered genetic code. nih.gov However, the reliance on a large number of in vitro transcribed tRNAs can be a limiting factor.

To enhance the practicality and efficiency of this technology for protein engineering, a more advanced system has been developed. This optimized system utilizes a hybrid set of tRNAs, combining naturally occurring tRNAs from Escherichia coli with a select few that are transcribed in vitro. nih.gov Specifically, the natural tRNAs for all amino acids except for serine, leucine, and tyrosine are used. The core of the swapping mechanism is achieved through in vitro transcription of tRNAs with altered anticodons, such as tRNASerGAG and tRNALeuGGA, which have their anticodons swapped. nih.gov This innovative approach significantly reduces the number of required in vitro transcribed tRNAs from 21 down to just four. nih.gov

Research Findings and System Performance

The performance of the hybrid tRNA set in the Ser/Leu-swapped cell-free translation system has been rigorously evaluated. The primary metric for success in such a system is its ability to efficiently synthesize a functional protein according to the new, swapped genetic code.

In a key experiment, the production of a model protein, superfolder green fluorescent protein (sfGFP), was measured. The results demonstrated a significant enhancement in protein synthesis, with the optimized system yielding a 3.5-fold increase in the amount of functional sfGFP produced compared to previous iterations. nih.gov This finding underscores the potential of the hybrid tRNA approach to create a robust and efficient platform for producing proteins with an altered genetic code.

The successful synthesis of a functional protein validates the principle that the cell-free system can be effectively reprogrammed. The ribosomes, aminoacyl-tRNA synthetases, and other components of the translation machinery are able to work in concert with the engineered tRNAs to accurately translate an mRNA template according to the new Ser/Leu assignments. This development paves the way for the use of Ser/Leu-swapped systems as a potent tool for protein production where biocontainment is a critical concern. nih.gov

System ComponentDescriptionAdvantage
tRNA Set Hybrid mix of natural E. coli tRNAs and in vitro transcribed tRNAsReduces the number of required in vitro transcribed tRNAs from 21 to 4
Engineered tRNAs Anticodon-swapped tRNASerGAG and tRNALeuGGAEnables the reassignment of serine codons to leucine
Model Protein Superfolder Green Fluorescent Protein (sfGFP)Used to quantify the protein synthesis efficiency of the system
Performance 3.5-fold increase in protein productionDemonstrates the robustness and efficiency of the optimized system

This table summarizes the key components and performance metrics of the optimized Ser/Leu-swapped cell-free translation system.

Biological Roles and Molecular Mechanisms of L Seryl L Leucine

Protein-Metabolite Interactions Involving Ser-Leu

Studies employing biochemical approaches have revealed that this compound engages in interactions with numerous proteins within the cell. nih.govresearchgate.netargi-hair.com A notable interaction involves the glycolytic enzyme Phosphoglycerate Kinase (Pgk1), suggesting a role for this compound in modulating central metabolic pathways. nih.govresearchgate.netargi-hair.comnih.gov

Interaction with Phosphoglycerate Kinase (Pgk1)

Experimental evidence supports a direct interaction between this compound and Phosphoglycerate Kinase (Pgk1). nih.govresearchgate.netargi-hair.comnih.gov Using techniques such as microscale thermophoresis, the binding between Pgk1 and this compound has been validated. nih.govresearchgate.net This interaction indicates that this compound can directly associate with Pgk1, potentially influencing its function within the glycolytic pathway. nih.govresearchgate.netargi-hair.comnih.gov

Modulation of Enzyme Activity (e.g., ATP Affinity Enhancement)

The binding of this compound to Pgk1 has been shown to modulate the enzyme's activity. nih.govresearchgate.netargi-hair.comnih.gov Specifically, micromolar concentrations of this compound were found to significantly increase the activity of Pgk1. nih.govresearchgate.net This activating effect is particularly observable at relatively low concentrations of ATP. nih.govresearchgate.net Further investigation revealed that this compound binding enhances the affinity of Pgk1 for ATP. nih.govresearchgate.net Microscale thermophoresis analysis demonstrated that this compound significantly lowered the dissociation constant (Kd) of ATP binding to Pgk1, resulting in a substantial increase in ATP affinity. nih.govresearchgate.net

InteractionConditionKd (µM)Fold Change in Affinity (vs. Pgk1 + ATP)Reference
Pgk1 + ATP-1221x nih.govresearchgate.net
Pgk1 + ATP + this compoundSaturating this compound3~40x nih.govresearchgate.net
Pgk1 + this compound-416- researchgate.net

This modulation of ATP affinity by this compound suggests a mechanism by which this dipeptide can regulate the catalytic rate of Pgk1, particularly under conditions where ATP availability might be limiting. nih.govresearchgate.net

Involvement in Cellular Signaling and Regulatory Networks

Beyond its direct interaction with metabolic enzymes like Pgk1, this compound is also implicated in broader cellular signaling and regulatory networks. ontosight.aichem960.combidd.groupnih.gov While research on this compound alone in these contexts is ongoing, studies on peptides containing this compound have provided insights into potential roles in oxidative stress and inflammatory pathways. nih.govresearchgate.net

Link to Oxidative Stress Pathways

Peptides containing the this compound sequence have demonstrated effects on oxidative stress pathways. For instance, the tripeptide Leu-Ser-Trp (LSW), which includes the this compound motif, was shown to significantly inhibit oxidative stress in human vascular endothelial cells. nih.gov This inhibition was evidenced by reduced levels of superoxide (B77818) and malondialdehyde. nih.gov The antioxidant effect of LSW is attributed, in part, to its free-radical-scavenging ability. nih.gov

Influence on Inflammatory Responses and Signaling Pathways (e.g., NF-κB, p38/JNK)

Peptides incorporating this compound have also been observed to influence inflammatory responses and associated signaling pathways. nih.govnih.gov The tripeptide LSW was found to mitigate inflammation induced by tumor necrosis factor alpha (TNFα) in endothelial cells. nih.govresearchgate.net This anti-inflammatory effect is mediated through the inhibition of key signaling cascades, including the NF-κB and p38/JNK pathways. nih.govresearchgate.net LSW treatment partially inhibited the phosphorylation of p65, a subunit of NF-κB, and also partially inhibited the TNFα-induced phosphorylation of p38 and JNK. nih.gov These findings suggest that peptides containing this compound can interfere with central inflammatory signaling hubs. nih.govresearchgate.net

Potential Immunomodulatory Effects (as part of larger peptides)

This compound has been broadly mentioned in the context of immune response. ontosight.ai While the direct immunomodulatory effects of the this compound dipeptide itself require further detailed investigation, larger peptides that include this compound as part of their sequence have been suggested to have potential roles in modulating immune responses. smolecule.com This indicates that this compound, within the context of more complex peptide structures, may contribute to influencing immune function. ontosight.aismolecule.com

Functional Roles in Protein Structure and Stability

Contribution to Peptide Conformation and α-helix Formation

Peptide conformation refers to the spatial arrangement of the atoms in the peptide chain. This conformation is dictated by the rotation angles around the bonds in the peptide backbone and the side chains of the amino acids. The propensity of a peptide segment to adopt specific secondary structures, such as alpha-helices, beta-sheets, or turns, is influenced by its amino acid sequence.

Research indicates that individual amino acids have different propensities for forming secondary structures. For instance, residues like Alanine (Ala), Leucine (B10760876) (Leu), and Glutamic Acid (Glu) are typically associated with alpha-helix formation google.com. Conversely, residues such as Valine (Val), Isoleucine (Ile), Serine (Ser), Aspartic Acid (Asp), and Asparagine (Asn) can potentially disrupt alpha-helix formation google.com.

While direct studies focusing solely on the isolated this compound dipeptide's intrinsic propensity for alpha-helix formation are limited in the provided search results, the behavior of Serine and Leucine within longer peptide sequences provides insight. Peptides containing Serine and Leucine residues have been observed in contexts where peptide conformation and alpha-helicity are discussed researchgate.netresearchgate.netmdpi.com. For example, an antimicrobial peptide sequence containing this compound repeats was predicted to adopt an amphipathic alpha-helix secondary structure researchgate.net. Another peptide sequence including this compound was shown to form an amphipathic alpha-helical structure in an anisotropic environment, with the presence of trifluoroethanol (TFE) promoting alpha-helix formation in peptides researchgate.net. The visualization of peptide conformation and helices has also involved sequences containing this compound mdpi.com.

The influence of the this compound dipeptide on peptide conformation and alpha-helix formation is therefore likely a result of the combined, and sometimes opposing, propensities of Serine (which can disrupt helices) and Leucine (which favors helices) within the context of the surrounding amino acid sequence and environmental conditions.

Influence on Protein Engineering and Stability

Protein engineering involves modifying protein sequences or structures to enhance or alter their properties, including stability. The stability of a protein refers to its ability to maintain its functional three-dimensional structure under various conditions. Amino acid substitutions, insertions, or deletions, even of a dipeptide unit like this compound, can impact protein stability nih.gov.

Changes in protein stability can have significant consequences, including association with disease iscb.org. While research specifically detailing the isolated this compound dipeptide's direct influence on protein engineering outcomes or quantifiable stability changes was not extensively found in the provided search results, the principles of protein engineering acknowledge that the amino acid sequence, including dipeptide units, is fundamental to dictating protein structure, stability, solubility, and function googleapis.com. Studies investigating protein stability often analyze the impact of single amino acid polymorphisms or mutations on protein structure stability nih.goviscb.org. A tripeptide containing this compound (this compound-ASP) was mentioned in a study related to protein structure stability and its potential as an inhibitor iscb.org.

Pre Clinical Investigations and Research Applications of Ser Leu

In Vitro Bioactivity Assessments

In vitro studies have been instrumental in elucidating the cellular and molecular effects associated with Ser-Leu and peptides containing this dipeptide sequence.

Antioxidant Properties of this compound Containing Peptides

Peptides incorporating serine and leucine (B10760876) residues have demonstrated antioxidant capabilities in various in vitro models. For instance, the tetrapeptide Trp-Tyr-Ser-Leu, isolated from whey protein hydrolysate, exhibited notable antioxidant activity, showing DPPH radical scavenging activity with an IC50 of 273.63 µM and superoxide (B77818) radical scavenging activity with an IC50 of 558.42 µM. researchgate.net Another tripeptide, Leu-Ser-Trp (LSW), derived from soybean, significantly inhibited oxidative stress in human vascular endothelial cells (EA.hy926) stimulated with TNFα. mdpi.com This effect was attributed to its free radical-scavenging ability, reducing superoxide and malondialdehyde levels. mdpi.com While a synthetic tetrapeptide, this compound-Tyr-Ala, also containing the this compound sequence, showed weak antioxidant activity with an IC50 value of 11130.04 µg/mL in a DPPH test. core.ac.ukknepublishing.com The presence of leucine residues in peptide sequences appears to contribute to their antioxidant activity, potentially by enhancing their solubility in lipids, thereby increasing their accessibility to hydrophobic targets involved in lipid oxidation. csic.es The antioxidant activity of polypeptides can also be enhanced by the presence of histidine, tyrosine, proline, phenylalanine, or other hydrophobic amino acids. rsc.org

Table 1: In Vitro Antioxidant Activity of this compound Containing Peptides

Peptide SequenceSource/TypeAssayIC50 ValueReference
Trp-Tyr-Ser-LeuWhey proteinDPPH scavenging273.63 µM researchgate.net
Trp-Tyr-Ser-LeuWhey proteinSuperoxide scavenging558.42 µM researchgate.net
Leu-Ser-TrpSoybeanOxidative stress inhibition (in EA.hy926 cells)Significant inhibition at 50 µM mdpi.com
This compound-Tyr-AlaSyntheticDPPH scavenging11130.04 µg/mL core.ac.ukknepublishing.com

Anti-Inflammatory Effects and Associated Mechanisms

Peptides containing this compound have demonstrated anti-inflammatory properties through various mechanisms in vitro. The soybean-derived tripeptide Leu-Ser-Trp (LSW) effectively mitigated inflammatory responses in TNFα-stimulated human vascular endothelial cells (EA.hy926). mdpi.com This was achieved by downregulating the expression of vascular adhesion molecule-1 (VCAM-1) and cyclooxygenase 2 (COX2) via the inhibition of NF-κB and p38/JNK signaling pathways. mdpi.com LSW also attenuated the expression of TNFα receptors 1 and 2 and upregulated sirtuin-1, contributing to its anti-inflammatory effects. mdpi.com Analysis of anti-inflammatory peptides has indicated that dipeptides such as this compound and Leu-Ser are significantly more prevalent in these peptides compared to non-anti-inflammatory sequences. nih.gov Peptides isolated from common bean milk and yogurts also showed anti-inflammatory effects in a co-culture model of intestinal epithelial cells and vascular endothelial cells, inhibiting TNFα-induced pro-inflammatory mediators associated with the NF-κB and MAPK signaling cascades. acs.org Furthermore, LSW has been shown to exert anti-inflammatory activity on vascular smooth muscle cells by downregulating COX-2 and influencing Ang II signaling pathways. researchgate.net Anti-inflammatory peptides generally function as immunomodulators and can interfere with signal transduction pathways involved in the expression of inflammatory cytokines. researchgate.net

Antimicrobial Activity of Synthetic Peptides with this compound Motifs

Synthetic peptides incorporating this compound motifs have been investigated for their potential antimicrobial activity. While this compound itself is a dipeptide, it appears as part of longer sequences with antimicrobial properties. For instance, a peptide derived from bullfrog pepsinogen A prosequence, with the sequence Gly-Val-Val-Lys-Val-Ser-Arg-Leu-Lys-Gly-Glu-Ser-Leu-Arg-Ala-Arg-Leu, demonstrated strong antimicrobial activity against a broad spectrum of microorganisms. core.ac.uk Synthetic peptides based on natural antimicrobial peptides, with optimized characteristics such as positive charge, hydrophobicity, and the content of bulky lipophilic residues like tryptophan and leucine, have shown effectiveness against bacteria in vitro. nih.gov Research has identified novel antimicrobial peptides containing Ser-Lys-Ile-Leu sequences. google.com The development of synthetic antimicrobial peptides is an active area of research, particularly in addressing antibiotic resistance. frontiersin.org

Receptor Interaction Studies (e.g., PAR-2 agonists containing this compound sequences)

Peptides containing this compound sequences are well-known for their interactions with Protease-Activated Receptor 2 (PAR-2). Synthetic peptides that mimic the tethered ligand of PAR-2, such as this compound-Ile-Gly-Lys-Val (SLIGKV) for human PAR-2 and this compound-Ile-Gly-Arg-Leu (SLIGRL) for mouse/rat PAR-2, are capable of directly activating the receptor without requiring proteolytic cleavage. medchemexpress.comoup.comnih.gov These peptides are valuable tools for studying the physiological functions of PAR-2. medchemexpress.comnih.gov PAR-2 is typically activated by proteases like trypsin or tryptase, which cleave the receptor's extracellular domain to expose the tethered ligand. medchemexpress.comoup.comfrontiersin.org Studies have shown that PAR-2 agonists containing this compound sequences can sensitize Transient Receptor Potential Ankyrin 1 (TRPA1), an ion channel involved in pain sensation, suggesting a role in inflammatory pain. jci.org The binding of these synthetic agonists to PAR-2 occurs at the receptor's ligand-binding site. nih.gov

In Vivo Animal Model Studies

In vivo studies, often using animal models, have explored the potential therapeutic effects of peptides containing this compound sequences, particularly in the context of neuroprotection.

Evaluation of Neuroprotective Effects (as part of larger peptides)

While direct studies on the dipeptide this compound for neuroprotection in vivo are limited in the provided results, larger peptides containing this compound or related sequences have shown neuroprotective potential in animal models. A peptide derived from activity-dependent neurotropic factor-9 (ADNF-9), with a sequence including Ser-Alal-Leu-Leu, demonstrated neuroprotective effects against beta-amyloid toxicity in vitro and in vivo models relevant to Alzheimer's disease. nih.gov Another lipophilic peptide, Stearyl-Lys-Lys-Tyr-Leu-NH2, derived from Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase Activating Peptide (PACAP), which contains a Tyr-Leu sequence, showed neuroprotective effects against beta-amyloid toxicity in vitro and improved cognitive functions in animal models of Alzheimer's disease. pnas.org Although not directly this compound, these findings suggest that sequences involving Ser and Leu, or related hydrophobic amino acids, can contribute to the neuroprotective properties of larger peptides. A novel peptide isolated from Lignosus rhinocerotis, containing the sequence Thr-Leu-Ala-Pro-Thr-Phe-Leu-Ser-Ser-Leu-Gly-Pro-Cys-Leu-Leu, exhibited neuroprotective effects against 6-hydroxydopamine-induced apoptosis in PC12 cells, an in vitro model for Parkinson's disease, by inhibiting NF-κB activation. researchgate.net Furthermore, the dipeptide pyroglutamyl-leucine (pGlu-Leu) showed analgesic effects in mice, indicating potential effects on the nervous system. ijmrhs.com

Table 2: In Vivo Studies of Peptides Containing this compound or Related Motifs

Peptide Sequence (or related)Source/TypeAnimal ModelObserved EffectReference
Ser-Alal-Leu-Leu (in ADNF-9)Derived from ADNPIn vivo models (Alzheimer's)Neuroprotection against beta-amyloid toxicity nih.gov
Tyr-Leu (in Stearyl-KKYL-NH2)Derived from VIP/PACAPIn vivo models (Alzheimer's)Improved cognitive functions, neuroprotection against beta-amyloid toxicity pnas.org
pGlu-LeuSynthetic (pyroglutamyl-leucine)MiceAnalgesic effects ijmrhs.com

Imaging Applications in Animal Models (e.g., PET radiotracers for cancer targeting)

Peptides containing the this compound sequence have been investigated for their potential in imaging applications within animal models, particularly in the context of cancer targeting. Peptide-based probes offer advantages in molecular imaging due to their high sensitivity and the need for only minute quantities of tracer molecules, with PET and SPECT imaging modalities providing picomolar-range sensitivity. nih.gov These probes can be designed to bind to specific molecular targets overexpressed in malignant cells. peptidesciences.com

For instance, a peptide containing the this compound sequence, specifically this compound-Pro-Ala-Gly-Cys-CONH2-Cy5.5, has been explored as a preclinical activatable probe for imaging pancreatic cancer in a mouse model. humapeptide.com Another study investigating peptide probes for nuclear imaging mentioned a cMBP peptide with the sequence Lys-Ser-Leu-Ser-Arg-His-Asp-His-Ile-His-His-His, which was labeled with Cy5.5 and demonstrated high tumor uptake in a U87MG tumor model. nih.gov Cyclic peptides have also garnered interest as radiotracers for cancer imaging due to their potentially higher tumor uptake compared to linear counterparts. nih.gov A cyclic peptide containing this compound, with the sequence (Cys-Ser-Ser-Ala-Gly-Ser-Leu-Phe-Cys)-OH, has been evaluated in a human xenograft model of melanoma. nih.gov Furthermore, computational design strategies for peptide-based PET and SPECT imaging probes have involved peptides containing the this compound sequence, such as a cyclic peptide (Cys-Ala-Arg-Leu-Ser-Leu-Ser-Trp-Arg-Gly-Leu-Thr-Leu-Cys-Pro-Ser-Lys) used in modeling studies for targeting vascular adhesion protein-1 (VAP-1) in inflammation and certain cancers. peptidesciences.com Research has also indicated the saturation of peptide transporters by this compound in the context of cancer animal models, suggesting potential interactions relevant to targeted delivery or imaging. nih.gov

Biotechnological and Industrial Research Applications

The this compound dipeptide and sequences containing it are valuable in various biotechnological and industrial research settings, ranging from the synthesis of pharmaceuticals to the engineering of proteins and the exploration of functional food components.

Peptide Synthesis Building Block in Drug Discovery Research

This compound, and protected forms such as Boc-Ser(Leu-Fmoc)-OH, serve as crucial building blocks in the synthesis of peptides for drug discovery research. nih.govnih.gov Solid-phase peptide synthesis (SPPS) is a widely used method for creating complex and functional peptides, and protected amino acid building blocks like Boc-Ser(Leu-Fmoc)-OH are key components in this process, particularly for developing peptide-based drugs targeting various conditions, including neurological disorders and cancer. nih.gov The dipeptide this compound-Ala-OH has been synthesized as part of research into rapid peptide chain elongation methods, highlighting the utility of this compound in constructing longer peptide sequences important as potential drugs or intermediates. guidechem.com The sequence this compound is also found within the composition of larger peptide drugs that have been developed, such as Enfuvirtide, a 36-residue peptide used in HIV treatment, illustrating its incorporation into therapeutic agents. biorxiv.orgnih.govnih.gov Studies on bicyclic peptides as inhibitors have also involved the synthesis of peptides containing sequences like this compound-Cys-Leu and Gly-Ser-Gly-Cys-Leu, demonstrating the use of this compound within synthesized peptides for drug research purposes. citeab.com The use of protected this compound derivatives facilitates the controlled and efficient assembly of peptide chains, which is fundamental to the development of novel peptide-based pharmaceuticals.

Applications in Protein Engineering and Bioconjugation

Peptides containing the this compound sequence have found applications in protein engineering and bioconjugation strategies. In protein engineering, these sequences can be incorporated to modify protein properties, such as enhancing stability or activity. nih.gov For instance, the design of this compound peptide sequences with varied hydrophobic and polar residues has been explored to understand their lipid compatibility and recognition by the translocon, which is relevant to the study and engineering of membrane proteins. nih.gov Furthermore, sequences containing this compound are utilized in bioconjugation techniques, where peptides are attached to other biomolecules. nih.gov This is particularly relevant for targeted drug delivery systems, where conjugating peptides to therapeutic agents can enhance specificity and efficacy. nih.gov An example includes the conjugation of transition organometallic complexes to a peptide containing this compound for targeted applications, such as imaging or controlled delivery, in the context of breast cancer research. vulcanchem.com Engineered enzymes have also been utilized for site-specific protein modifications using sequences containing this compound. For example, an engineered ligase was used to catalyze the end-to-end cyclization of sfGFP, a protein expressed with a C-terminal Asn-Ser-Leu-His6 tag. guidetopharmacology.org This demonstrates the utility of this compound-containing tags in facilitating specific protein modifications for various biotechnological applications.

Potential as Functional Food Ingredients or Nutraceuticals (as part of larger peptides)

Bioactive peptides derived from food sources have gained attention for their potential health benefits and their use as functional food ingredients or nutraceuticals. novoprolabs.comnih.gov The this compound sequence is present within several such bioactive peptides. For example, the peptide Arg-Val-Pro-Ser-Leu, isolated from egg white protein, has demonstrated anti-hypertensive activity. nih.govchem960.com Its observed resistance in the gastrointestinal tract suggests its potential for oral use as a nutraceutical. chem960.com Another peptide containing this compound, Pro-Ser-Leu-Pro-Ala, derived from rapeseed protein, has been identified as having potential functional properties. novoprolabs.com Peptides with the this compound sequence have also been found in other food sources, such as a peptide from β-lactoglobulin (Gly-Tyr-Gly-Gly-Val-Ser-Leu-Pro-Glu-Trp-Val-Cys-Thr-Thr-Phe-Ala-Cys-Ser-Glu-Lys) with bactericidal properties, and a peptide extracted from morels (this compound-Ser-Leu-Ser-Val-Ala-Arg) that showed effects on cell proliferation. nih.govnih.gov These findings indicate that peptides containing the this compound sequence, originating from the enzymatic hydrolysis of food proteins, contribute to the diverse range of bioactive peptides with potential applications in functional foods and nutraceuticals. novoprolabs.comnih.govchem960.com

Advanced Analytical and Detection Methodologies for L Seryl L Leucine

Chromatographic Separation Techniques

Chromatography is a fundamental tool for separating Ser-Leu from other compounds in a sample matrix before detection or further analysis. Various chromatographic modes are employed depending on the sample complexity and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation of peptides and amino acids, including dipeptides like this compound. wikipedia.orgnih.gov This method utilizes a liquid mobile phase that carries the sample through a stationary phase, typically a column packed with small particles. The separation is based on the differential interactions of the analytes with the stationary and mobile phases.

Reverse-phase HPLC, often employing C18 columns, is commonly applied for peptide separation. wikipedia.org The analysis of a seryl-leucine core 1 O-glycosylated peptide (SLC1G) in human urine, which yields seryl-leucine upon enzymatic digestion, utilized an Agilent 1200 or 1290 series HPLC system with an Atlantis T3 reverse-phase C18 column (2.1 × 150 mm, 3.5 μm). wikipedia.org HPLC has also been used in the analysis of amino acids, although derivatization may be required for certain detection methods like GC-MS. nih.gov In the context of peptide synthesis analysis, HPLC-MS can be used to quantify intact peptides and assess degradation.

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is an evolution of HPLC that uses smaller particle sizes in the stationary phase and operates at higher pressures, leading to improved separation efficiency, speed, and sensitivity. UHPLC coupled with mass spectrometry is a powerful approach for comprehensive metabolomic analysis, enabling the detection of a wide range of metabolites, including dipeptides.

Studies utilizing UHPLC-QTOF-MS have identified dipeptides in various samples, demonstrating the capability of this technique in separating and detecting such compounds. For instance, untargeted metabolomics using UHPLC Q-TOF MS/MS has been applied to identify bioactive compounds, including dipeptides, in fermented products. Another study employed a UPLC-MS based workflow with Ultra High Resolution (UHR) Qq-ToF-MS for metabolomic analysis. wikipedia.org

Chiral Chromatography for Enantiomeric Separation

Chiral chromatography is essential for separating enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. Since amino acids and dipeptides like this compound can exist as different stereoisomers (e.g., L-Ser-L-Leu, D-Ser-D-Leu, L-Ser-D-Leu, D-Ser-L-Leu), chiral chromatography is vital for analyzing their enantiomeric purity and identifying specific isomers.

Chiral stationary phases (CSPs) are specifically designed to interact differently with enantiomers, allowing for their separation. Examples of CSPs used in HPLC for chiral separations of amino acids and peptides include those based on chiral crown ethers or poly-L-leucine supported on porous graphitic carbon. While specific data on the chiral separation of L-Seryl-L-Leucine using these methods is not explicitly detailed in the provided sources, the principles and types of CSPs discussed are applicable to the chiral analysis of dipeptides. Chiral HPLC has been successfully applied to the separation of stereomers of other dipeptides, such as DL-leucine-DL-tryptophan, using columns like AmyCoat-RP.

Mass Spectrometry (MS) Based Approaches

Mass spectrometry is a highly sensitive and selective detection technique often coupled with chromatography for the identification and characterization of this compound. MS provides information about the mass-to-charge ratio (m/z) of ions, allowing for the identification of compounds based on their molecular weight and fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-TOFMS, LC-QqQMS)

The hyphenated techniques of LC-MS, particularly LC-MS/MS (tandem mass spectrometry), LC-TOFMS (Time-of-Flight Mass Spectrometry), and LC-QqQMS (Triple Quadrupole Mass Spectrometry), are powerful tools for the analysis of peptides and amino acids. wikipedia.org These methods combine the separation power of LC with the detection and identification capabilities of MS.

LC-MS/MS is frequently used for targeted and untargeted analysis of metabolites, including dipeptides. wikipedia.org In the analysis of a seryl-leucine core 1 O-glycosylated peptide (SLC1G), LC-MS/MS was used to elucidate its structure. Upon enzymatic digestion of SLC1G, a product with m/z 219.1328 was detected, corresponding to the seryl-leucine dipeptide. wikipedia.org Comparison of the retention time and MS/MS spectrum of this product with a synthetic seryl-leucine standard confirmed its identity. wikipedia.org

Triple quadrupole mass spectrometers (QqQMS) are commonly used for quantitative analysis in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, offering high sensitivity and specificity for target analytes. LC-SRM/MS has been used for the simultaneous analysis of multiple amino acids in serum, demonstrating the ability to discriminate between isobaric compounds like leucine (B10760876) and isoleucine based on their fragmentation patterns.

LC-TOFMS and LC-QqTOFMS provide high mass accuracy, which is beneficial for the identification of unknown compounds in untargeted metabolomics studies. wikipedia.org These instruments can provide accurate mass measurements of parent ions and fragment ions, aiding in the determination of elemental composition and structural elucidation.

Detection of Amino Acid Misincorporation via Proteomics

Proteomics, the large-scale study of proteins, often employs mass spectrometry to identify and quantify proteins and their post-translational modifications, including amino acid misincorporations. Amino acid misincorporation occurs when an incorrect amino acid is inserted into a polypeptide chain during protein synthesis.

Spectroscopic Characterization (e.g., NMR Spectroscopy for Structure Elucidation)

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for elucidating the structure and conformational behavior of peptides like this compound. NMR provides detailed information about the atomic connectivity and spatial arrangement of molecules in solution or solid state.

Studies on dipeptides containing serine and leucine residues highlight the utility of NMR in understanding their structural properties. For instance, the structure of L-seryl-L-leucine has been determined and analyzed in relation to its constituent amino acids. researchgate.netresearchgate.net This analysis revealed differences in the conformational behavior of the side chains at the Cβ atoms compared to the individual amino acids. researchgate.netresearchgate.net NMR spectroscopy, including 1H- and 13C-NMR, has been employed in the spectroscopic characterization of related dipeptides and amino acid derivatives, often in conjunction with other techniques like IR spectroscopy and mass spectrometry. researchgate.net

While specific detailed NMR spectral data (like chemical shifts, coupling constants) solely for free L-Seryl-L-Leucine in various conditions were not extensively found in the immediate search results, PubChem provides access to predicted 1H and 13C NMR spectra for Serylleucine (this compound, CID 7015695). hmdb.cachemicalbook.com These predicted spectra serve as valuable references for experimental validation and structural confirmation.

NMR spectroscopy is a powerful tool for automated structure elucidation from routine spectra, which is applicable to organic molecules including peptides. rsc.org This involves predicting substructures, annotating spectra, and constructing candidate structures based on the NMR data. rsc.org

Biophysical Techniques for Interaction Analysis (e.g., Microscale Thermophoresis)

Biophysical techniques are essential for studying the interactions of this compound with other biomolecules, such as proteins. Microscale Thermophoresis (MST) is a technique frequently used for quantifying biomolecular interactions in solution with low sample consumption. nih.govnih.gov MST measures the directed movement of molecules in a temperature gradient, which is sensitive to changes in molecular properties upon binding, including size, charge, hydration shell, or conformation. nih.govnih.govxray.cz

MST has been applied in studies involving leucine and serine interactions with proteins. For example, MST was used to study the interaction between fluorescently labeled Tsr-LBD (a chemoreceptor) and L-leucine, as well as L-serine. researchgate.net This research demonstrated that L-leucine and L-serine bind to the same binding pocket on Tsr-LBD. researchgate.net

Furthermore, MST analysis has been utilized to investigate the interaction between the this compound dipeptide and phosphoglycerate kinase (Pgk1), a glycolytic enzyme. researchgate.net This study provided evidence that this compound binding increases the activity of Pgk1. researchgate.net MST allows for the quantitative analysis of binding events, providing dissociation constants (Kd) that characterize the strength of the interaction. researchgate.net

MST is a versatile technique that can be applied in complex biological liquids like cell lysate or blood serum, and it can quantify various binding modes, including dimerization, cooperativity, and competition. xray.cz It can detect both high- and low-affinity interactions. xray.cz

Reporter Systems for Functional Analysis

Reporter systems are valuable tools for analyzing the functional consequences of this compound presence or its interactions within biological systems, particularly in the context of cellular processes and gene expression. These systems typically involve coupling a gene of interest or a specific biological event to the expression of an easily detectable reporter protein, such as luciferase or fluorescent proteins. promega.com.aursc.org

While direct reporter systems specifically designed to detect or quantify this compound itself were not prominently featured in the search results, reporter systems are widely used in studies involving amino acids and peptides to understand their roles in cellular signaling, protein synthesis, and gene regulation.

For instance, reporter gene assays are used to measure the bioactivities of therapeutic peptides and to study transcriptional and translational fidelity. nih.govnih.gov Luciferase reporter systems have been employed to analyze the regulation of gene expression in organisms like Candida albicans, particularly in the context of codon usage and amino acid incorporation. asm.org The choice and architecture of reporter systems can influence the quantitative measurements of biological events, such as noncanonical amino acid incorporation efficiency. rsc.org

In the context of this compound, reporter systems could potentially be designed to investigate its impact on specific signaling pathways, its role as a building block in protein synthesis under certain conditions, or its influence on the activity of enzymes like phosphoglycerate kinase, as suggested by biophysical studies. researchgate.net For example, a reporter system could be constructed where the expression of the reporter gene is linked to a promoter responsive to a pathway modulated by this compound, or to assess the efficiency of translation incorporating this compound into a specific protein sequence.

An example of a protein where the this compound sequence is present and its function is studied using biological activity assays (which can be linked to reporter systems) is human PDGF-BB, which contains a this compound-Gly-Ser-Leu sequence in its N-terminus. enzynomics.com Its biological activity is measured by its ability to induce cell proliferation, an effect that could potentially be monitored using cell-based assays coupled with reporters. enzynomics.com Similarly, Wnt-3a, a protein involved in signaling, contains a this compound sequence, and its activity is measured by inducing reporter activity in cell lines. rndsystems.com

Reporter systems provide a sensitive and quantitative means to assess the functional impact of this compound in various biological contexts, complementing the structural and interaction data obtained from spectroscopic and biophysical techniques.

Computational and Biophysical Characterization of L Seryl L Leucine

Molecular Modeling and Dynamics Simulations of Ser-Leu

Molecular modeling and dynamics simulations are powerful computational techniques used to investigate the behavior of molecules at an atomic level. Applied to this compound and peptides containing this dipeptide, these methods offer a dynamic view of their structures and interactions.

Studies utilizing molecular dynamics (MD) simulations have explored the behavior of peptides incorporating this compound or related sequences. For instance, MD simulations have been employed to predict conformational changes in peptides upon amino acid substitutions, such as replacing serine with threonine or leucine (B10760876) with isoleucine. In the context of protein-protein interactions, MD simulations were used to study the binding of Designed Ankyrin Repeat Proteins (DARPins) to ERK2, where a mutation involving Ser to Leu substitution was found to influence binding performance. nih.gov

Furthermore, MD simulations have been applied to investigate the interactions of small molecules with proteins, where residues like serine and leucine within the protein binding site play a role. An example includes the study of kaempferol (B1673270) interaction with SARS-CoV-2 main protease, where kaempferol was shown to interact with residues including Leu 141 and Ser-144. mdpi.com Similarly, MD simulations have been used to analyze the motions of proteins like horse liver alcohol dehydrogenase, identifying residues such as Ser-48 and Leu-57 as being involved in anticorrelated motions. pnas.org The interactions between trehalose (B1683222) and peptides containing Ser-Ser-Leu sequences have also been explored through MD simulations to understand their influence on peptide folding. researchgate.net Beyond individual peptides and proteins, MD simulations are utilized in studying the self-assembly of supramolecular systems and analyzing the dimerization free energies of short peptides with leucine mutations. rsc.org

Molecular modeling methods have also been applied to analyze the spatial and electronic structure of peptides containing this compound, such as the antitumor tripeptide Tyr-Ser-Leu (YSL). researchgate.net These computational approaches contribute significantly to understanding the intrinsic properties and potential behaviors of this compound within a molecular context.

Conformational Preferences and Dihedral Angle Distributions

The conformational preferences of a peptide are determined by the rotation around the bonds in its backbone and side chains, often described by dihedral angles. Analyzing these angles provides insight into the possible three-dimensional structures a peptide can adopt.

The structure of L-seryl-L-leucine has been determined and analyzed in relation to its constituent amino acids. This analysis highlighted differences in the conformational behavior of the side chains at the Cβ atoms compared to the individual amino acids. researchgate.net

For peptides containing the this compound sequence, conformational analysis has been performed using various techniques. For the tripeptide Tyr-Ser-Leu, molecular modeling methods have been used to determine the energetically preferable ranges of dihedral angles, providing a detailed view of its favored spatial arrangements. researchgate.net Conformational analysis of peptides containing the sequence -Leu-Ser-Ser-Ser- has suggested the formation of a beta-turn conformation, indicating specific backbone angles are favored in these contexts. publish.csiro.aupublish.csiro.au Studies on cyclic peptides, such as cyclo(-Ser-D-Leu-Asp-Val-Pro-), using techniques like NMR spectroscopy combined with computational methods, have revealed the existence of multiple conformers and allowed for the analysis of the available (phi, psi) space, which relates directly to backbone dihedral angles. nih.gov The impact of chirality on protein stability has also been linked to changes in dihedral angles, as seen in studies involving chiral mutagenesis of insulin (B600854) with serine substitutions. nih.gov

Analysis of Protein-Ligand Binding Dynamics

The interaction dynamics between peptides containing this compound and target proteins or other ligands are crucial for understanding their biological roles. Computational and biophysical methods are employed to characterize these interactions.

Research has shown that the this compound dipeptide itself can act as a ligand and interact with proteins. In Saccharomyces cerevisiae, the this compound dipeptide was found to regulate the activity of phosphoglycerate kinase (Pgk1). nih.govresearchgate.net This interaction was demonstrated to increase Pgk1 activity. nih.govresearchgate.net Targeted analysis in this study identified numerous protein interactors for this compound, including chaperones, proteasomal subunits, and metabolic enzymes. nih.govresearchgate.netresearchgate.net Microscale thermophoresis has been used as a biophysical technique to analyze the binding affinity between Pgk1 and this compound. researchgate.net

Peptides containing the this compound sequence are also known to interact with specific biological targets. For example, a peptide containing this compound-Ile-Gly-Lys-Val-amide is recognized as an agonist for proteinase-activated receptor 2 (PAR-2). sigmaaldrich.com Another peptide, Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe, functions as a thrombin receptor agonist. sigmaaldrich.com Peptides extracted from natural sources, such as a peptide containing this compound-Ser-Leu-Ser-Val-Ala-Arg from morels, have been shown to reduce cell proliferation, suggesting interactions with biological targets and pathways. encyclopedia.pub Synthetic peptides like H-Leu-Arg-Arg-Trp-Ser-Leu-Gly-OH are utilized in research for their specific interactions with biological systems, relevant to cellular signaling, immunology, and neurobiology. chemimpex.com

Computational approaches like covalent docking protocols are used in conjunction with SAR studies to explore the binding modes of peptide inhibitors containing this compound motifs, such as Boc-Ser(OBzl)-Leu-Leucinal, with target enzymes like the 20S proteasome. mdpi.com Structure-based drug design and peptide analogue SAR have been employed to identify inhibitors of antigen presentation by MHC class II HLA-DR molecules, with some active sequences including this compound. ebi.ac.uk The conformation of peptides when bound to proteins, such as Leu-Arg-Arg-Ala-Ser-Leu-Gly bound in the active site of protein kinase, has also been a subject of study. acs.org Furthermore, cyclic peptides containing this compound, like cyclo(-Ser-D-Leu-Asp-Val-Pro-), have shown activity in inhibiting protein-protein interactions, such as the binding between integrin VLA-4 and VCAM-1, with their SAR being explored. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies investigate how modifications to the chemical structure of a molecule, such as a peptide, affect its biological activity. The inclusion and context of this compound within a peptide sequence can significantly influence its function.

Influence of this compound on Overall Peptide Bioactivity

The presence and position of this compound within a peptide sequence can be critical determinants of its bioactivity. In SAR studies of the antiproliferative factor (APF), substituting the N-terminal Thr-Val sequence with this compound led to a notable decrease in antiproliferative activity, highlighting the importance of these specific N-terminal residues for the peptide's function. nih.gov

In the development of peptide-based inhibitors, the this compound motif has been included in active sequences. For example, in SAR studies of peptide aldehydes designed as 20S proteasome inhibitors, a compound containing Boc-Ser(OBzl)-Leu-Leucinal demonstrated high inhibitory activity. mdpi.com Similarly, SAR studies for peptide-doxorubicin conjugates aimed at targeting PSA-secreting cells identified preferred amino acids at different positions for optimal activity, with leucine being favored at a specific position (P2) and serine at another (P3). acs.org

Beyond its role in larger peptides, the this compound dipeptide itself exhibits biological activity, as demonstrated by its ability to regulate phosphoglycerate kinase activity in yeast. nih.govresearchgate.net This indicates a direct role for the dipeptide as a metabolic regulator. Peptides containing this compound are also associated with specific biological functions, such as the PAR-2 agonism of this compound-Ile-Gly-Lys-Val-amide sigmaaldrich.com and the thrombin receptor agonism of Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe. sigmaaldrich.com Peptides from natural sources containing this compound, like those from morels, have shown antiproliferative effects. encyclopedia.pub The sequence of synthetic peptides containing this compound, such as H-Leu-Arg-Arg-Trp-Ser-Leu-Gly-OH, is designed to enhance their stability and bioactivity for applications in drug development and biochemical research. chemimpex.com SAR studies on cyclic peptides containing this compound have also linked their structure to activity in inhibiting integrin interactions. nih.gov

Impact of Chirality (D- vs. L-amino acids) on Peptide Stability and Functionality

The chirality of amino acids, whether in the L- or D-configuration, profoundly impacts the structure, stability, and functionality of peptides. While biological proteins are primarily composed of L-amino acids, the inclusion of D-amino acids can lead to altered properties. The L-configuration of this compound is generally considered the biologically active form. ontosight.ai

Studies on peptides containing D-amino acids, such as the cyclic pentapeptide cyclo(-Ser-D-Leu-Asp-Val-Pro-) which contains D-Leucine, highlight the influence of chirality on conformation and biological activity. nih.gov The stereochemistry of amino acids is known to play a critical role in determining physiological effects. nih.gov The presence of D-amino acids in oligopeptides can confer increased structural and enzymatic stability. nih.gov

Research into the origins of biological homochirality has shown that enantiopure L-serine can influence the chirality of dipeptides formed with racemic leucine in water microdroplets, preferentially leading to the formation of L-Leu containing dipeptides. chemrxiv.org This suggests a chiral influence even during peptide bond formation. The impact of chirality on peptide stability has also been observed in the context of peptide interactions with membranes. For instance, differential stabilization of prebiotic vesicles by peptides depends on their sequence and chirality; heterochiral Leu-Leu was found to rapidly shrink vesicles, whereas homochiral Leu-Leu did not. researchgate.net Chiral mutagenesis studies on proteins like insulin have further demonstrated how inverting the chirality of a single amino acid can significantly impact protein foldability and stability. nih.gov The analysis of ternary aqueous systems containing L-seryl-L-leucine and chiral macrocycles also provides insights into chiral interactions at a molecular level. researchgate.net

Theoretical Predictions of this compound Interactions and Biological Outcomes

Theoretical approaches, often coupled with experimental data, are used to predict the interactions of this compound and this compound-containing peptides and their potential biological outcomes.

Computational methods like molecular dynamics simulations and docking studies are used to predict how peptides with this compound motifs might interact with target proteins, estimating binding affinities and identifying key interaction residues. nih.govmdpi.commdpi.com These predictions can guide the design of peptides with enhanced binding characteristics or modified activities.

Theoretical predictions of protein-metabolite interactions have been made and experimentally validated, including those involving the this compound dipeptide and its interaction with various proteins in yeast, leading to the prediction and confirmation of its role as a regulator of phosphoglycerate kinase activity. nih.govresearchgate.net

Quantum-chemical calculations can provide theoretical insights into the electronic structure and properties of peptides containing this compound, such as the distribution of electron density and dipole moments, which are relevant for understanding their reactivity and interactions. researchgate.net These theoretical studies contribute to a deeper understanding of the molecular basis of this compound's behavior and its potential biological implications.

Computational Design of Peptides Containing this compound Motifs

Computational approaches play a significant role in the design and optimization of peptides, including those incorporating this compound motifs. These methods allow researchers to predict peptide structures, simulate their interactions, and design sequences with desired properties before extensive experimental synthesis and testing.

Computational tools and algorithms are employed to explore the vast sequence space of peptides and identify candidates with potential bioactivity or structural characteristics. These methods can range from sequence-based analyses to sophisticated molecular dynamics simulations. For instance, algorithms can be used to design combinatorial peptide libraries that are decodable by techniques like amino acid analysis, aiding in the identification of active sequences acs.org.

In the design of functional peptides, specific motifs are often targeted to achieve desired structural features or interactions. For instance, in the design of pore-forming peptides, leucine residues are frequently incorporated at specific positions within heptad repeats to stabilize hydrophobic interactions crucial for membrane insertion and channel formation nih.gov. While this compound as a specific motif for computational design wasn't extensively detailed in the search results, the principles of computational peptide design, including the use of algorithms, molecular dynamics simulations, and consideration of amino acid properties like hydrophobicity and hydrogen bonding potential, are applicable to peptides containing this dipeptide.

Computational methods also assist in predicting peptide-protein interactions, which is crucial for designing peptides intended to bind specific targets. Techniques like molecular docking and molecular dynamics simulations are used to model these interactions and estimate binding affinities mdpi.com, mdpi.com, researchgate.net, researchgate.net. These in silico approaches can help prioritize peptide candidates for synthesis and experimental validation, potentially accelerating the discovery process mdpi.com, prismbiolab.com.

Research findings highlight the use of computational tools to analyze and predict the behavior of peptides containing Ser and Leu residues as part of larger sequences. For example, studies on cyclic peptides have utilized computational design to explore structures and intramolecular interactions, where residues like leucine contribute to hydrophobic packing and structural stability biorxiv.org. Similarly, computational approaches have been used in the design of antimicrobial peptides, where amino acid substitutions and additions are analyzed in silico to predict improved activity frontiersin.org.

The development of computational tools like EVOLVE, an evolutionary algorithm toolbox, further facilitates the design and optimization of peptide sequences by allowing for iterative refinement based on desired properties chemrxiv.org. These tools, combined with experimental validation, are advancing the field of peptide engineering.

While specific data tables solely focused on the computational design of this compound motifs within peptides were not retrieved, the search results demonstrate the broader application of computational methods in designing peptides where Ser and Leu residues play structural or functional roles. The detailed research findings often involve the use of molecular simulations to understand peptide dynamics and interactions, which informs the design process.

Future Research Directions and Translational Perspectives

Elucidating Unexplored Biological Functions of Ser-Leu in Eukaryotic Systems

Despite the ubiquitous presence of its constituent amino acids, the specific biological functions of the dipeptide this compound in eukaryotic organisms are not yet fully characterized. While research on other dipeptides, such as histidyl dipeptides like carnosine, has revealed roles in areas like muscle function, antioxidant defense, and metal chelation, the roles of many other dipeptides, including this compound, are still being explored.

Future research should focus on systematically investigating the potential bioactivities of this compound in diverse eukaryotic cell types and model organisms. This could involve exploring its potential as a signaling molecule, its involvement in metabolic pathways beyond simply serving as a source of serine and leucine (B10760876), or its influence on cellular processes such as growth, differentiation, or stress response. Given that dipeptides can be transported across cell membranes, understanding the mechanisms of this compound uptake and efflux in different eukaryotic cells is also a critical unexplored area. Identifying specific protein targets or interaction partners of this compound within eukaryotic systems would provide significant insights into its biological roles.

Development of Novel this compound Analogues with Enhanced Bioactivity

The development of peptide analogues is a well-established strategy to improve the pharmacological properties and biological activities of naturally occurring peptides. For this compound, future research can focus on designing and synthesizing novel analogues with enhanced stability, altered receptor binding affinity (if specific receptors are identified), improved cellular uptake, or modified biological effects.

This could involve chemical modifications to the peptide backbone, incorporation of non-canonical amino acids, cyclization to constrain conformation, or conjugation with other molecules. Drawing inspiration from analogue development strategies for other peptides, such as thrombin receptor activating peptides or teixobactin, can guide the rational design of this compound analogues. Evaluating the bioactivity of these analogues in relevant eukaryotic models will be crucial to identify compounds with desirable properties for further translational development. The creation of hydrolysis-stable mimics of phosphorylated amino acids also presents an avenue for developing analogues that might mimic post-translational modifications involving serine.

Integration of Multi-Omics Data for Comprehensive this compound Network Analysis

The advent of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provides powerful tools for gaining a holistic understanding of biological systems. Integrating data from these different layers can help to place this compound within the broader context of cellular networks and pathways.

Future research should leverage multi-omics approaches to investigate the synthesis, metabolism, and potential effects of this compound. Metabolomics can help track this compound levels and identify related metabolic intermediates. Proteomics can be used to identify enzymes involved in its synthesis or degradation, as well as potential protein targets or binding partners. Transcriptomics can provide insights into the regulation of genes encoding these enzymes or interacting proteins. By integrating these datasets, researchers can construct comprehensive networks that illustrate how this compound levels are controlled and how this compound might influence various cellular processes. This systems-level approach is essential for uncovering the complex roles of dipeptides within eukaryotic systems.

Advanced Methodologies for In Situ Detection and Quantification of this compound

Accurately detecting and quantifying small peptides like this compound within complex biological matrices, particularly in situ, presents significant analytical challenges. Traditional methods often require sample extraction and processing, which can lose spatial or temporal information.

Future research is needed to develop advanced methodologies for the in situ detection and quantification of this compound in eukaryotic cells and tissues. This could involve the development of highly specific antibodies or affinity probes conjugated to fluorescent dyes or other detectable labels. Mass spectrometry-based imaging techniques could also be refined to provide spatially resolved quantification of this compound. Developing genetically encoded biosensors that can report on intracellular this compound levels in real-time would be a transformative advancement. These advanced methodologies will be crucial for studying the dynamic behavior of this compound, its localization within cells and tissues, and its potential fluctuations in response to physiological or pathological stimuli.

Design of this compound-Based Constructs for Targeted Research Tools and Biotechnological Innovations

The unique chemical structure of this compound, comprising a hydrophilic serine residue and a hydrophobic leucine residue, makes it an interesting motif for the design of novel constructs with potential applications in research and biotechnology.

Future research can explore the incorporation of this compound into larger functional peptides or proteins, potentially influencing their folding, stability, or interaction with other molecules. This compound could also serve as a building block in the design of self-assembling peptide hydrogels or other biomaterials for applications in drug delivery, tissue engineering, or cell culture. Furthermore, this compound-containing sequences could be utilized in the development of targeted research tools, such as probes for studying specific enzymatic activities or molecular interactions. The potential for integrating dipeptides into cell-free translation systems for protein production also highlights a biotechnological avenue. The versatility of peptide synthesis techniques allows for the creation of a wide array of this compound-based constructs with tailored properties for specific applications.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Ser-Leu dipeptide in laboratory settings?

  • Methodological Answer : this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, use Fmoc-protected serine and leucine residues with coupling agents like HBTU/HOBt. Post-synthesis, purify via reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) and validate purity using LC-MS or MALDI-TOF . For solution-phase synthesis, carbodiimide-mediated coupling (e.g., DCC) is common, followed by deprotection and crystallization.

Q. How can researchers detect and quantify this compound in complex biological matrices?

  • Methodological Answer : Employ LC-MS/MS with multiple reaction monitoring (MRM) for quantification. Optimize ionization parameters (ESI+ mode, m/z transitions specific to this compound). For tissue samples, homogenize in cold methanol/water (80:20), centrifuge, and filter (0.22 µm). Use isotope-labeled this compound (e.g., ¹³C₆-Ser-Leu) as an internal standard to correct for matrix effects .

Q. What analytical techniques are critical for confirming this compound’s structural integrity post-synthesis?

  • Methodological Answer : Use ¹H/¹³C NMR to verify stereochemistry (e.g., coupling constants for α-protons) and FTIR to confirm amide bond formation (peaks at ~1650 cm⁻¹). Circular dichroism (CD) spectroscopy can assess chiral purity in aqueous solutions .

Advanced Research Questions

Q. How should researchers design experiments to validate this compound’s interaction networks identified through orthogonal methods (e.g., SEC, AP, TPP)?

  • Methodological Answer : Combine size exclusion chromatography (SEC), affinity purification (AP), and thermal proteome profiling (TPP) to minimize false positives. For example, in yeast, SEC separates protein complexes by size, AP enriches this compound-bound targets, and TPP identifies thermal stability shifts. Overlap results across methods (e.g., 86 proteins in Figure 4a ). Validate interactions using SPR or ITC to measure binding affinities .

Q. What strategies reconcile contradictory data on this compound’s regulatory effects across different experimental models?

  • Methodological Answer : Conduct meta-analyses to compare studies, focusing on variables like pH, temperature, and cofactors. For example, this compound’s inhibition of phosphoglycerate kinase (PGK) in yeast (Figure 4c ) may depend on ATP concentration. Use isothermal titration calorimetry (ITC) to test binding under varying ATP levels. Address contradictions by replicating experiments in controlled cell-free systems .

Q. How can computational tools predict this compound’s binding affinities to enzymes like PGK, and how are these validated experimentally?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) to model this compound’s interaction with PGK’s active site. Validate predictions using mutagenesis (e.g., alanine scanning) and surface plasmon resonance (SPR) to measure dissociation constants (Kd). Compare results with thermal shift assays (TSA) to confirm stabilization of PGK-Ser-Leu complexes .

Q. What methodologies assess the functional significance of this compound mutations (e.g., Ser83Leu in Acinetobacter baumannii) in antibiotic resistance?

  • Methodological Answer : Use site-directed mutagenesis to introduce Ser83Leu mutations in bacterial efflux pump genes. Measure minimum inhibitory concentrations (MICs) against β-lactams and compare with wild-type strains. Perform structural modeling (PyMOL) to analyze how the mutation alters substrate-binding pockets (Table S3 ). Validate via growth curves in antibiotic-supplemented media .

Q. How to integrate proteomic and metabolomic data to map this compound’s role in cellular pathways?

  • Methodological Answer : Use multi-omics platforms (e.g., MetaboAnalyst, STRING) to correlate this compound’s protein interactions (Figure 4b ) with metabolic flux data. For yeast, map this compound-bound proteins (e.g., Ilv2, Ilv6) to branched-chain amino acid biosynthesis pathways. Validate using isotope tracing (¹³C-leucine) to track metabolite turnover .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.